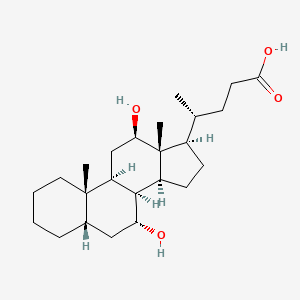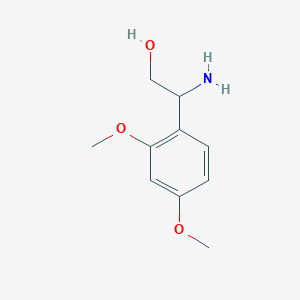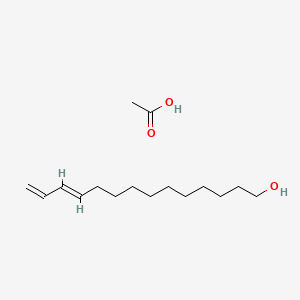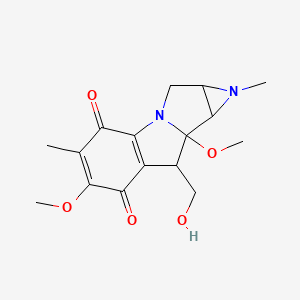
4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4H-1,3-benzodioxine-7-carboxylique, 2,2-diméthyl-, ester méthylique est un composé chimique appartenant à la famille des benzodioxines. Ce composé est caractérisé par sa structure unique, qui comprend un cycle benzodioxine fusionné à un groupe ester d’acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4H-1,3-benzodioxine-7-carboxylique, 2,2-diméthyl-, ester méthylique implique généralement la réaction de dérivés de l’acide salicylique avec des esters acétyléniques. La réaction est catalysée par l’iodure de cuivre(I) et le bicarbonate de sodium dans l’acétonitrile . Le procédé implique une amidation à température ambiante des benzodioxinones synthétisées avec des amines primaires, conduisant à des rendements moyens à bons .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L’approche générale impliquerait de mettre à l’échelle les méthodes de synthèse en laboratoire, d’optimiser les conditions réactionnelles et d’assurer la pureté et le rendement du produit final par le biais de diverses techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4H-1,3-benzodioxine-7-carboxylique, 2,2-diméthyl-, ester méthylique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à des formes réduites du composé.
Substitution : Le groupe ester peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines et les alcools peuvent réagir avec le groupe ester en milieu basique ou acide.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés benzodioxiniques substitués, selon les réactifs et les conditions spécifiques utilisés.
Applications de la recherche scientifique
L’acide 4H-1,3-benzodioxine-7-carboxylique, 2,2-diméthyl-, ester méthylique a plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester has several scientific research applications:
Mécanisme D'action
Le mécanisme d’action de l’acide 4H-1,3-benzodioxine-7-carboxylique, 2,2-diméthyl-, ester méthylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Les effets du composé sont médiés par sa capacité à former des complexes stables avec des molécules biologiques, influençant diverses voies biochimiques . Les cibles et les voies moléculaires exactes peuvent varier en fonction du dérivé spécifique et de son application.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-éthoxycarbonyl-1,4-benzodioxine-2-carboxylique : Ce composé a une structure similaire, mais possède un groupe éthoxycarbonyle au lieu d’un groupe diméthyl ester.
4H-3,1-benzothiazine-4-ones : Ces composés partagent un noyau benzodioxinique similaire, mais contiennent des atomes de soufre.
Unicité
L’acide 4H-1,3-benzodioxine-7-carboxylique, 2,2-diméthyl-, ester méthylique est unique en raison de son groupe ester spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et à former des complexes stables avec des molécules biologiques en fait un composé précieux en recherche scientifique et dans les applications industrielles.
Propriétés
Numéro CAS |
71780-41-1 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 2,2-dimethyl-4H-1,3-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-12(2)15-7-9-5-4-8(11(13)14-3)6-10(9)16-12/h4-6H,7H2,1-3H3 |
Clé InChI |
CVTQJSYLNJUYHF-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC2=C(O1)C=C(C=C2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)







![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)


![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)
![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)
